N-(5-methyl-1,3-thiazol-2-yl)-3,3-diphenylpropanamide
Description
N-(5-methyl-1,3-thiazol-2-yl)-3,3-diphenylpropanamide is an organic compound featuring a thiazole ring substituted with a methyl group at the 5-position and a diphenylpropanamide moiety
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-14-13-20-19(23-14)21-18(22)12-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,13,17H,12H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSBPPJWYOHIKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-3,3-diphenylpropanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions to yield 2-aminothiazole.
Methylation: The 2-aminothiazole is then methylated at the 5-position using methyl iodide in the presence of a base such as potassium carbonate.
Amide Formation: The final step involves the reaction of 5-methyl-2-aminothiazole with 3,3-diphenylpropanoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3-thiazol-2-yl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Chemistry
N-(5-methyl-1,3-thiazol-2-yl)-3,3-diphenylpropanamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.
Biology and Medicine
This compound has been investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known to exhibit biological activity. It may also serve as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
In the materials science field, derivatives of this compound could be explored for their electronic properties, potentially contributing to the development of new materials for electronic devices.
Mechanism of Action
The biological activity of N-(5-methyl-1,3-thiazol-2-yl)-3,3-diphenylpropanamide is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The diphenylpropanamide moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3-thiazol-2-yl)benzamide
- N-(5-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
- N-(5-methyl-1,3-thiazol-2-yl)acetamide
Uniqueness
N-(5-methyl-1,3-thiazol-2-yl)-3,3-diphenylpropanamide is unique due to the presence of the diphenylpropanamide moiety, which can confer distinct physicochemical properties and biological activities compared to other thiazole derivatives. This structural feature may enhance its potential as a lead compound in drug discovery and materials science applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
